4-Benzyloxy-2-fluoroaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzyloxy-2-fluoroaniline hydrochloride is a useful research compound. Its molecular formula is C13H13ClFNO and its molecular weight is 253.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Benzyloxy-2-fluoroaniline hydrochloride (CAS No. 478014-34-5) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

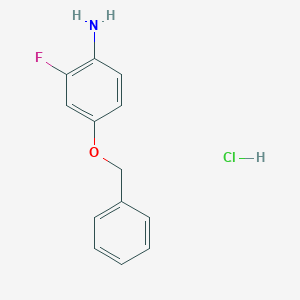

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluoro substituent on the aniline ring and a benzyloxy group, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer cell proliferation, particularly phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. For instance, PDE inhibitors are known to modulate cAMP levels, affecting cell growth and apoptosis .

- Cellular Effects : The compound exhibits antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145). These effects are mediated through induction of apoptosis and inhibition of cell cycle progression .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study published in Cancer Research demonstrated that treatment with this compound resulted in significant reduction in tumor size in xenograft models of breast cancer. The compound was shown to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins.

- Enzyme Inhibition Research : Another investigation focused on the compound's role as a selective PDE inhibitor. It was found to inhibit PDE4 isoforms with an IC50 value comparable to established inhibitors like rolipram, suggesting its potential utility in treating inflammatory diseases and certain cancers .

- Antimicrobial Activity Assessment : A recent study evaluated its antimicrobial properties against various bacterial strains. The results indicated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in aqueous solutions and lipophilicity due to the benzyloxy group. This profile suggests favorable absorption characteristics when administered orally or intravenously. Further studies are required to elucidate its metabolic pathways and bioavailability.

科学的研究の応用

Medicinal Chemistry Applications

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A series of analogues derived from 4-benzyloxy-2-fluoroaniline were evaluated for their antiparasitic properties, leading to the identification of highly potent compounds. For instance, one analogue demonstrated an in vitro EC50 value of 0.001 μM, showcasing excellent selectivity and drug-like properties suitable for further development .

PPAR Agonism

Another significant application is its role as a PPARα agonist. The compound was part of a study aimed at developing small molecules that exhibit improved potency and selectivity in activating PPARα, which is crucial for lipid metabolism and glucose homeostasis. The findings indicated that certain derivatives of the compound showed submicromolar activity, validating its potential as a therapeutic agent for metabolic disorders .

Synthesis and Analytical Applications

Synthesis Methodologies

The synthesis of 4-benzyloxy-2-fluoroaniline hydrochloride involves various methods that enhance yield and purity. Notably, a method utilizing benzyl chloride as a protective group has been developed, which simplifies the reaction steps and reduces costs significantly. This method integrates the protection and condensation reactions into a single process, promoting industrial applicability .

High-Performance Liquid Chromatography (HPLC)

The compound is also utilized in analytical chemistry for the detection of impurities in related compounds. A novel HPLC method has been established to enhance sensitivity and separation efficiency for the benzyloxy benzylidene anilines, which are structurally related to 4-benzyloxy-2-fluoroaniline. This method significantly improves the quality control processes in pharmaceutical formulations .

Material Science Applications

Electrocatalytic Synthesis

In material science, this compound has been explored for its role in electrocatalytic processes. Research indicates that it can serve as a precursor for synthesizing various aminoarenes through electrochemical methods, showcasing its versatility beyond traditional organic synthesis .

Table 1: Antiparasitic Activity of Analogues

| Compound ID | EC50 (μM) | Selectivity Ratio (Parasite/Mammalian Cells) | Remarks |

|---|---|---|---|

| Compound 73 | 0.001 | >30-fold | Highly potent against Trypanosoma brucei |

| Compound A91 | <5 | Not specified | Validated PPARα agonist activity |

特性

IUPAC Name |

2-fluoro-4-phenylmethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO.ClH/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFLMQZMCLIOTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。